molecular formula C9H9N3O3 B1522830 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid CAS No. 1258649-74-9

2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

Cat. No.: B1522830
CAS No.: 1258649-74-9
M. Wt: 207.19 g/mol
InChI Key: JHRSYTGMURMQOX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9N3O3/c1-5-6(4-8(13)14)9(15)12-7(11-5)2-3-10-12/h2-3,11H,4H2,1H3,(H,13,14) . This indicates that the compound has a molecular weight of 207.19 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry often focuses on synthesizing derivatives of pyrazolopyrimidinones for their potential applications in medicinal chemistry and material science. For instance, the facile synthesis of aryl substituted pyrazolo[4,3-d]pyrimidin-7-ones demonstrates the interest in developing new methods for creating these compounds, which could have implications in creating more complex molecules including the specified compound (Maruthikumar & Rao, 2003). This type of research lays the groundwork for the development of novel therapeutic agents and materials with unique properties.

Biological and Pharmacological Applications

Some pyrazolopyrimidinone derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, showcasing the broad spectrum of biological activity these compounds can exhibit (Deohate & Palaspagar, 2020). This indicates potential research applications of similar compounds in developing new antimicrobial agents or pest control chemicals.

Antioxidant and Anticancer Properties

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one, such as those incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, have been synthesized and evaluated for their antioxidant activity. Some of these compounds showed antioxidant activity nearly equal to that of ascorbic acid, suggesting that structurally related compounds could serve as promising antioxidant agents (El‐Mekabaty, 2015). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Rahmouni et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for this compound are not mentioned, pyrazolopyrimidines, in general, are a focus of ongoing research due to their potential in various applications, including as fluorophores . Their tunable photophysical properties make them strategic compounds for optical applications .

Biochemical Analysis

Biochemical Properties

2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways and upregulating pro-apoptotic genes. Additionally, it can inhibit cell proliferation by interfering with the cell cycle, thereby preventing the growth and spread of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors, modulating gene expression. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(4-8(13)14)9(15)12-7(11-5)2-3-10-12/h2-3,10H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSYTGMURMQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
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2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
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2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
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2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
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2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 6
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2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

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